molecular formula C7H12N2O3 B15135177 Ethyl 6-oxo-1,3-diazinane-4-carboxylate

Ethyl 6-oxo-1,3-diazinane-4-carboxylate

Cat. No.: B15135177
M. Wt: 172.18 g/mol
InChI Key: QIAHPPABHKCOPC-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1,3-diazinane-4-carboxylate is a heterocyclic compound that contains a diazinane ring with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-1,3-diazinane-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an ester-containing reagent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted compounds. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Ethyl 6-oxo-1,3-diazinane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1,3-diazinane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-oxo-1,3-diazinane-4-carboxylate is unique due to its specific diazinane ring structure and the presence of an ethyl ester group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 6-oxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

QIAHPPABHKCOPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NCN1

Origin of Product

United States

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